2-(Benzyloxy)-3-bromo-5-chloropyridine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
1. Synthesis of Benzyl Ethers and Esters
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxy-1-methylpyridinium triflate . The choice of solvent (toluene vs. trifluoro-toluene) is important .
- Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
2. Synthesis of Chalcones Derivatives
- Application Summary : Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . A specific compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, was synthesized .
- Methods of Application : The compound was synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were also screened for antimicrobial activity .
3. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This rearrangement is a method for the synthesis of certain types of organic compounds .
- Methods of Application : The rearrangement is induced by treating the oxazoline with a strong base .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
4. Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxy-1-methylpyridinium triflate . The choice of solvent (toluene vs. trifluoro-toluene) is important .
- Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
5. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This rearrangement is a method for the synthesis of certain types of organic compounds .
- Methods of Application : The rearrangement is induced by treating the oxazoline with a strong base .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
6. Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate (1) is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) is important .
- Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as procedures for dealing with spills or exposure.
Future Directions
Future directions might involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.
properties
IUPAC Name |
3-bromo-5-chloro-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIESPHQGBEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622120 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromo-5-chloropyridine | |
CAS RN |
202409-82-3 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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